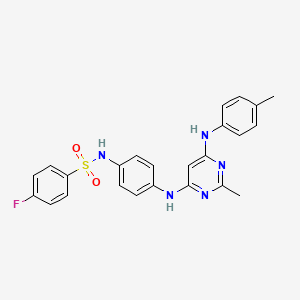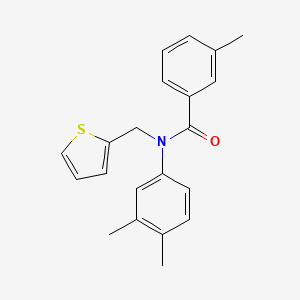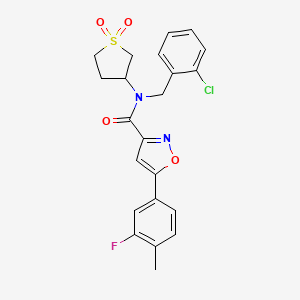![molecular formula C24H20FN3O3S2 B11338695 N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11338695.png)
N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a fluorophenyl group, a methylphenyl group, and a phenylsulfonyl group, all connected through an imidazole ring and a sulfanyl acetamide linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the phenylsulfonyl group. The final steps involve the attachment of the fluorophenyl and methylphenyl groups under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the phenylsulfonyl group, potentially yielding various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and pathways.
Industry: It can be used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
- N-(4-bromophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
Comparison: Compared to its analogs, N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its chlorinated or brominated counterparts.
Propriétés
Formule moléculaire |
C24H20FN3O3S2 |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C24H20FN3O3S2/c1-16-7-9-17(10-8-16)22-27-23(24(28-22)33(30,31)20-5-3-2-4-6-20)32-15-21(29)26-19-13-11-18(25)12-14-19/h2-14H,15H2,1H3,(H,26,29)(H,27,28) |
Clé InChI |
DODPLBUDVPNBOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11338613.png)
![4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11338617.png)

![N-(3-chloro-4-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338624.png)
![N-cyclooctyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338629.png)
![1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11338635.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338636.png)
![2-anilino-4-methyl-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11338640.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11338649.png)

![5-methoxy-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11338652.png)
![5-fluoro-N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11338659.png)
![2-ethoxy-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B11338662.png)

